メクインドキシン

概要

説明

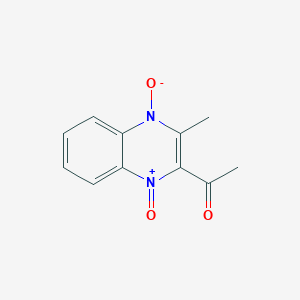

Mequindox is a synthetic antibacterial compound belonging to the quinoxaline-di-N-oxides class. It is widely used in veterinary medicine due to its broad-spectrum antibacterial properties. Mequindox is known for its effectiveness against various gram-positive and gram-negative bacteria, making it a valuable tool in the prevention and treatment of intestinal diseases in livestock and poultry .

科学的研究の応用

Mequindox has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of quinoxaline-di-N-oxides.

Industry: Mequindox is used in the livestock industry to promote growth and improve feed conversion rates.

作用機序

Target of Action

Mequindox (MEQ) is a synthetic antimicrobial agent that belongs to the quinoxaline-di-N-oxides (QdNOs) group . It primarily targets DNA synthesis, acting as an inhibitor . The liver and kidneys are among the main toxic target organs of QdNOs .

Mode of Action

MEQ interacts with its targets by inhibiting DNA synthesis . It produces reactive oxide species (ROS) in bacteria exposed to it, leading to a significant dose-related increase in intracellular ROS levels and hydroxyl radicals . This interaction results in damage to the cell walls and membranes of the bacteria .

Biochemical Pathways

The metabolic pathways of MEQ mainly include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof . Deoxidation and carbonyl reduction are the major metabolic pathways . MEQ triggers oxidative stress, leading to mitochondrion dysfunction . It also upregulates the MAPK and Nrf2-Keap1 signaling pathways .

Pharmacokinetics

MEQ is administered via oral gavage or intramuscular injection . After administration, it is metabolized into two metabolites, 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) and 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8), which are detected in the serum of mice . The tissue distribution of MEQ and its marker residue 1,4-bisdesoxymequindox (M1) were determined in swine following oral gavage or intramuscular injection .

Result of Action

MEQ’s action results in oxidative damage in the liver . It also induces genotoxicity and carcinogenicity, increasing the incidence of tumors . Furthermore, MEQ triggers oxidative stress, mitochondrion dysfunction, and spermatogenesis deficiency in mice . It also induces kidney toxicity, associated with oxidative stress and apoptosis .

Action Environment

Environmental factors such as the method of administration and dosage can influence MEQ’s action, efficacy, and stability . For instance, the higher incidence of tumors was noted in the group with the lowest dietary concentration tested . This suggests a potential relationship among the dose, general toxicity, and carcinogenicity in vivo .

生化学分析

Biochemical Properties

Mequindox acts as an inhibitor of DNA synthesis . It interacts with various enzymes, proteins, and other biomolecules, leading to oxidative stress, apoptosis, and mitochondrial damage in the kidney of mice . The oxidative stress mediated by Mequindox might lead to mitochondria damage and apoptosis in a mitochondrial-dependent apoptotic pathway .

Cellular Effects

Mequindox has significant effects on various types of cells and cellular processes. It influences cell function by causing oxidative stress, apoptosis, and mitochondrial damage . It upregulates the Bax/Bcl-2 ratio, disrupts mitochondrial permeability transition pores, causes cytochrome c release, and a cascade activation of caspase, eventually inducing apoptosis .

Molecular Mechanism

The molecular mechanism of Mequindox involves its interaction with DNA, leading to the inhibition of DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mequindox change over time. It leads to oxidative stress, apoptosis, and mitochondrial damage in the kidney of mice

Dosage Effects in Animal Models

The effects of Mequindox vary with different dosages in animal models. In a study conducted on Wistar rats, different concentrations of Mequindox were administered by feeding diets containing 0, 25, 55, 110, and 275 mg/kg, respectively . The study found that the number of live litter and indexes of mating and fertility were significantly decreased in the F1 and F2 generation at 110 and 275 mg/kg groups .

Metabolic Pathways

The metabolic pathways that Mequindox is involved in are not clearly mentioned in the current literature. It is known that Mequindox induces oxidative stress, which might affect various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Mequindox involves several key steps. The primary raw materials used are o-nitroaniline and acetylacetone. The synthesis begins with an oxidation reaction, followed by a condensation reaction. The oxidation reaction is carried out using an oxidant, a dispersant, and a catalyst. The dispersant ensures a uniform solution, and the catalyst, often a KOH/eggshell compound, facilitates the reaction by slowly releasing KOH .

Industrial Production Methods: In industrial settings, the production of Mequindox is optimized for efficiency. The process involves mixing o-nitroaniline, an oxidant, a dispersant, a catalyst, and an alcohol solvent. The oxidation reaction is followed by a condensation reaction without the need for intermediate separation, thus streamlining the production process .

化学反応の分析

Types of Reactions: Mequindox undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and toxicity.

Common Reagents and Conditions:

Oxidation: Mequindox can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions involve reagents like sodium borohydride.

Substitution: Substitution reactions often require catalysts and specific conditions to replace functional groups.

Major Products: The major products formed from these reactions include various metabolites such as 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide and 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide .

類似化合物との比較

生物活性

Mequindox (MEQ) is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide group, primarily utilized in veterinary medicine for its antimicrobial properties. Despite its therapeutic applications, MEQ has raised concerns regarding its biological activity and potential toxicity, particularly in liver tissues. This article delves into the biological activity of Mequindox, focusing on its metabolic pathways, toxicological effects, and relevant case studies.

Metabolic Pathways

Mequindox undergoes significant metabolic transformation in animals, primarily through N → O group reduction and carboxylation. Key metabolites identified include 1-desoxymequindox (1-DMEQ) and 1,4-bisdesoxymequindox (BDMEQ). These metabolites play critical roles in the compound's biological effects and toxicity profiles. For example, studies have shown that MEQ can be metabolized rapidly after ingestion, with varying metabolic pathways observed across different animal species, including chickens and swine .

Toxicological Effects

Research indicates that MEQ can induce oxidative stress and hepatotoxicity. A study demonstrated that chronic exposure to MEQ resulted in significant alterations in liver morphology and function in Wistar rats. Specifically, MEQ exposure led to increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver damage .

Key Findings on Hepatic Toxicity:

- Oxidative Stress : MEQ exposure elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, alongside protein carbonyl content (PCC) and 8-hydroxydeoxyguanosine (8-OHdG), indicating oxidative damage to proteins and DNA .

- Signaling Pathways : The compound activates several signaling pathways associated with oxidative stress response, including MAPK, Nrf2-Keap1, and NF-кB pathways. Increased expression of oxidative stress-related genes such as p38, JNK, Nrf2, and HO-1 was observed following MEQ treatment .

Case Studies

Several case studies highlight the implications of MEQ's biological activity in different contexts:

-

Hepatotoxicity in Animal Models :

- A chronic toxicity study in mice revealed that prolonged administration of MEQ resulted in significant hepatic changes and gender-specific sensitivity to oxidative stress. Female mice exhibited greater susceptibility compared to males .

- Histological examinations showed liver necrosis and inflammation correlating with elevated serum enzyme levels.

- Environmental Impact :

Summary of Biological Activity

The biological activity of Mequindox is characterized by its antimicrobial efficacy coupled with significant toxicological risks. The compound's metabolism leads to various toxic metabolites that contribute to oxidative stress and liver damage. Understanding these mechanisms is crucial for assessing the safety and environmental impact of Mequindox use in veterinary medicine.

Data Table: Summary of Toxicological Studies on Mequindox

特性

IUPAC Name |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMCPPBTUATEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328049 | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13297-17-1 | |

| Record name | Mequindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism is still under investigation, MEQ is known to act as an inhibitor of deoxyribonucleic acid (DNA) synthesis. [] This suggests that MEQ interferes with bacterial DNA replication, ultimately leading to bacterial cell death.

ANone: Studies show MEQ exposure can lead to various metabolic changes, including:

- Suppression of glycolysis: This indicates an alteration in energy production pathways. [, ]

- Stimulation of fatty acid oxidation: This suggests a shift towards utilizing fats for energy. [, ]

- Increased oxidative stress: MEQ can disrupt the balance of oxidants and antioxidants in the body. [, ]

- Disruption of amino acid metabolism: This can impact protein synthesis and other essential cellular processes. [, ]

- Perturbation of gut microbial activity: MEQ can alter the composition and function of the gut microbiota. [, ]

ANone: MEQ has the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol. [, , ]

ANone: Yes, various studies have used techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to characterize MEQ and its metabolites. This includes techniques like:

ANone: The provided research papers primarily focus on the biological and pharmacological aspects of MEQ. There is limited information regarding its material compatibility and stability under various conditions outside of biological systems.

ANone: MEQ is primarily investigated for its antimicrobial properties. The available research does not discuss any catalytic properties or applications of MEQ.

ANone: While some studies utilized computational methods to analyze mass spectrometry data for metabolite identification, [, , , ] there's limited information on comprehensive computational modeling, simulations, or QSAR models specifically for MEQ.

ANone: Research indicates that the N-oxide groups in MEQ are crucial for its antibacterial activity. Reduction of these groups, particularly at the N1 position, significantly reduces toxicity. [, ] Additionally, metabolites like 2-isoethanol MEQ, formed by carbonyl reduction, exhibit lower toxicity compared to the parent MEQ molecule. []

ANone: MEQ undergoes extensive metabolism in vivo, with N-oxide reduction being a major metabolic pathway. [, ] This suggests that the parent MEQ molecule is not highly stable within biological systems.

ANone: MEQ use raises concerns regarding residues in animal-derived food products, posing potential risks to human health. [, , ] As a result, monitoring and regulating MEQ residues in food animals are crucial for ensuring food safety.

ANone: Studies demonstrate that MEQ is:

- Rapidly absorbed and widely distributed following administration. [, , ]

- Extensively metabolized, primarily via N-oxide reduction and carbonyl reduction. [, , , ]

- Excreted primarily through urine and feces. [, ]

ANone: MEQ demonstrates in vitro antibacterial activity against various bacterial species, including:

ANone: Research commonly employs rats, [, , , , , ] chickens, [, , , , ] and pigs [, , , , , ] to investigate MEQ's pharmacokinetics, metabolism, and toxicity.

ANone: While specific resistance mechanisms are not extensively discussed in the provided papers, the emergence of bacterial resistance to MEQ and other quinoxaline-1,4-dioxides is a growing concern. [, ] This highlights the need for continuous monitoring and development of alternative strategies to combat resistance.

ANone: MEQ exposure has been linked to various toxic effects in animals, including:

- Liver damage: MEQ can induce oxidative stress and apoptosis in the liver. [, , ]

- Kidney damage: Similar to the liver, MEQ can cause oxidative stress and apoptosis in the kidney. []

- Reproductive toxicity: MEQ exposure can impair spermatogenesis, disrupt hormonal balance, and affect fertility in both males and females. [, , ]

- Genotoxicity: MEQ exhibits genotoxic effects, potentially leading to DNA damage and mutations. []

- Carcinogenicity: Studies indicate that long-term MEQ exposure increases the risk of developing various tumors in mice. []

ANone: The provided research primarily focuses on understanding MEQ's metabolism, disposition, and toxicity. While some studies mention microemulsions and nanoemulsions for transdermal delivery, [, ] there is limited information on specific drug delivery and targeting strategies.

ANone: Current research on MEQ primarily uses conventional endpoints like organ weight changes, histopathological analysis, and serum biochemistry to assess toxicity. There's limited information on specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects.

ANone: A range of analytical techniques are employed, predominantly:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection [, , ] or Mass Spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Offers improved resolution and speed compared to traditional HPLC. Commonly coupled with MS/MS for analysis of MEQ and metabolites in various matrices. [, , , , ]

- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy and resolution for identifying and quantifying MEQ and its metabolites in complex biological matrices. []

ANone: Yes, researchers have developed enzyme-linked immunosorbent assays (ELISAs) [] and immunochromatographic strips [] for rapid detection of MEQ and other quinoxaline-1,4-dioxides in animal feed.

ANone: While MEQ's potential impact on aquatic ecosystems is acknowledged, [, ] the provided research primarily focuses on its use and effects in terrestrial animals. Further investigation is needed to assess its environmental fate, persistence, and potential ecotoxicological effects.

ANone: The available research focuses on MEQ's biological activity and toxicological profile. There is limited information specifically dedicated to studying its dissolution rate and solubility in various media.

ANone: Validation of analytical methods for MEQ typically involves:

- Linearity and range: Assessing the linear relationship between analyte concentration and instrument response. [, , , , ]

- Accuracy and recovery: Determining the closeness of measured values to the true values by analyzing spiked samples. [, , , , , , ]

- Precision: Evaluating the reproducibility of the method by analyzing replicate samples. [, , , , , , ]

ANone: The provided research does not delve into specific quality control and assurance measures for MEQ development, manufacturing, and distribution.

ANone: While studies utilized antibodies for developing immunoassays, [, ] the research mainly focuses on analytical applications. There's limited information regarding MEQ's potential to induce an immune response or strategies to modulate its immunogenicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。